![molecular formula C20H22N4O2S B2633347 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1448060-46-5](/img/structure/B2633347.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazole ring, and a tetrahydronaphthalene ring, all connected by an ethyl linker and featuring a sulfonamide functional group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, which are aromatic and can participate in electrophilic substitution reactions. The sulfonamide group could also influence the compound’s reactivity .Scientific Research Applications
Antibacterial Applications
Compounds containing the sulfonamido moiety, including N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and evaluated for their antibacterial properties. Studies revealed that certain derivatives exhibited significant antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Pharmacological Significance
Research has demonstrated the versatility of the sulfonamide moiety in pharmacology. Various derivatives, including N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and evaluated, showing a broad range of pharmacological activities. These activities encompass antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The flexibility in the functional group attachment allows for the development of a considerable range of hybrid compounds, paving the way for novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Ligand Properties for Metal Coordination
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits unique ligand properties, making it a prospective candidate for metal coordination. Studies have revealed the molecular and supramolecular structures of these compounds, showing their potential in forming stable complexes with metals. This characteristic opens up possibilities for these compounds to be used in a variety of applications, ranging from catalysis to the development of new materials (Jacobs, Chan, & O'Connor, 2013).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its biological activity, potential applications in medicinal chemistry, and optimization of its synthesis. Given the biological activity associated with both pyridine and sulfonamide moieties, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-6-5-16-3-1-2-4-18(16)15-19)22-12-14-24-13-9-20(23-24)17-7-10-21-11-8-17/h5-11,13,15,22H,1-4,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHDJFBHKFJNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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